molecular formula C20H25NO4S B6434435 N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide CAS No. 2419664-50-7

N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide

Cat. No. B6434435
CAS RN: 2419664-50-7
M. Wt: 375.5 g/mol
InChI Key: DVAGUDXNQNIXSN-UHFFFAOYSA-N
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Description

The compound “N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide” is an organic compound containing functional groups such as acetyl, tert-butyl, ethoxy, and sulfonamide. These functional groups are often found in various pharmaceuticals and synthetic organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are typically used to analyze the molecular structure of a compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution, and the sulfonamide group could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antimicrobial Activities

Sulfonamides, including N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide, have been synthesized and evaluated for their antibacterial activities against Escherichia coli ATCC 25922 , Pseudomonas aeruginosa ATCC 27853 , and Staphylococcus aureus ATCC 29213 . The minimum inhibitory concentration (MIC) was determined using the broth microdilution method .

Molecular Docking Studies

Molecular docking studies have been conducted with sulfonamide compounds, including N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide . These compounds were docked to PDB ID: 5YHG, 5LMM, and 4NX9 target proteins representing bacterial species S. aureus ATCC 29213, E. coli ATCC 25922, and P. aeruginosa ATCC 27853, respectively .

Sensing Applications

Boronic acids, which can be derived from sulfonamides, have been utilized in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

Therapeutic Applications

Sulfonamides have been widely studied as antimicrobial, antimalarial, anticancer agents, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitors . This suggests potential therapeutic applications for N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide.

Agricultural Applications

Sulfonamides are commonly used in agriculture due to their antifungal and herbicidal properties . This suggests that N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide could potentially be used in similar applications.

Protein Manipulation and Modification

The interaction of boronic acids with proteins allows for their utilization in various areas ranging from biological labeling, protein manipulation, and modification .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-6-25-18-12-9-16(20(3,4)5)13-19(18)26(23,24)21-17-10-7-15(8-11-17)14(2)22/h7-13,21H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAGUDXNQNIXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide

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